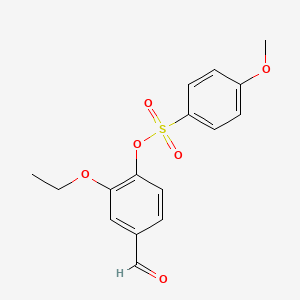

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate

Description

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate is an aromatic sulfonate ester characterized by three key functional groups:

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6S/c1-3-21-16-10-12(11-17)4-9-15(16)22-23(18,19)14-7-5-13(20-2)6-8-14/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDHLFBNCGPBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate typically involves the reaction of 2-ethoxy-4-formylphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Ethoxy-4-carboxyphenyl 4-methoxybenzenesulfonate.

Reduction: 2-Ethoxy-4-hydroxymethylphenyl 4-methoxybenzenesulfonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

2-Ethoxy-4-formylphenyl 4-Methylbenzoate (C₁₇H₁₆O₄, MW: 284.31 g/mol)

- Key difference : Replaces the sulfonate group with a benzoate ester.

- Impact : Reduced polarity and hydrogen-bonding capacity compared to sulfonates, leading to lower solubility in aqueous media. The absence of a sulfonate group may also diminish crystallinity, as seen in coumarin-based benzoates .

4-Formylphenyl 4-Methylbenzenesulfonate (C₁₄H₁₂O₅S, MW: 300.31 g/mol)

- Key difference : Lacks the ethoxy substituent.

- However, the ethoxy group in the target compound may stabilize the molecule via intramolecular interactions .

2-Ethoxy-4-formylphenyl 4-Chlorobenzenesulfonate (C₁₅H₁₃ClO₅S, MW: 340.78 g/mol)

- Key difference : Substitutes methoxy with a chlorine atom.

- However, the methoxy group in the target compound offers better solubility in organic solvents .

Crystallographic and Solid-State Properties

- 4-Methoxybenzenesulfonate derivatives (e.g., ammonium 4-methoxybenzenesulfonate) exhibit extensive hydrogen-bonding networks, forming sheet-like or layered structures in crystals . This suggests the target compound may adopt similar arrangements, favoring applications in materials science.

- Coumarin-based sulfonates (e.g., 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate) display planar chromene rings and dihedral angles of ~80° between aromatic systems, which could influence the stacking behavior of the target compound .

Tabulated Comparison of Key Compounds

Biological Activity

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of an ethoxy group, a formyl group, and a methoxybenzenesulfonate moiety, contributes to its diverse biological activities. This article delves into the compound's biological activity, including its antioxidant properties and potential applications in biomedical research.

The molecular formula of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate is C15H15O5S, with a CAS number of 431929-61-2. The compound's structure allows it to undergo several chemical transformations, including oxidation and reduction, which can affect its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H15O5S |

| CAS Number | 431929-61-2 |

| Functional Groups | Ethoxy, Formyl, Methoxybenzenesulfonate |

The mechanism of action for 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate involves its interaction with various biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonate group enhances solubility and stability in aqueous environments, facilitating interactions with biological molecules.

Biological Activity

Research indicates that 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. The compound has been investigated for its potential role in drug development and as a therapeutic agent.

Antioxidant Activity

In vitro studies have demonstrated the ability of this compound to scavenge free radicals, thereby reducing oxidative damage to cells. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.

Case Studies

- Antioxidant Efficacy : A study conducted on various cell lines showed that treatment with 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate significantly reduced markers of oxidative stress compared to untreated controls. The results indicated a concentration-dependent effect on cell viability and antioxidant enzyme activities.

- Biomedical Applications : In a recent investigation involving malaria treatment, the compound was incorporated into biopolymer modifications to enhance the inhibition of parasite invasion into red blood cells. The modified materials demonstrated improved protective effects against various parasite strains.

Synthesis

The synthesis of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate typically involves the reaction between 2-ethoxy-4-formylphenol and 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) with a phenolic derivative (e.g., 2-ethoxy-4-formylphenol) under basic conditions. Key steps include:

- Nucleophilic substitution : The phenolic oxygen attacks the sulfonyl chloride group, facilitated by bases like pyridine or triethylamine to scavenge HCl .

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the sulfonyl chloride .

Yield optimization requires precise stoichiometry (1:1 molar ratio of reactants) and temperature control (0–25°C). Impurities such as unreacted sulfonyl chloride can be removed via aqueous washes .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the ethoxy (–OCHCH), formyl (–CHO), and sulfonate (–SO) groups. The methoxy (–OCH) resonance typically appears at ~3.8 ppm .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in related sulfonate esters (e.g., 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material) .

Q. How should researchers handle safety and stability concerns during experimental work?

- Stability : Store in a desiccator at –20°C to prevent hydrolysis of the sulfonate ester .

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonate intermediates. First-aid protocols for exposure include rinsing with water and consulting a physician .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of the sulfonate group in cross-coupling reactions?

The electron-withdrawing sulfonate group enhances electrophilicity at the sulfur center, facilitating nucleophilic substitutions. Steric hindrance from the 4-methoxy and 2-ethoxy groups may slow reaction kinetics. For example:

- Methoxy substituent : The para-methoxy group donates electron density via resonance, slightly reducing sulfonate reactivity compared to unsubstituted analogs .

- Formyl group : The ortho-formyl group introduces steric bulk, potentially directing regioselectivity in subsequent reactions .

Computational studies (e.g., DFT) can model these effects, as applied to similar sulfonates in crystallographic analyses .

Q. What strategies resolve contradictions in crystallographic data for sulfonate esters with similar substituents?

Discrepancies in bond lengths or angles (e.g., S–O vs. C–O distances) may arise from differences in crystallization solvents or temperature. To address this:

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s potential as a biochemical probe?

- Target selection : Screen against enzymes with known sulfonate-binding pockets (e.g., sulfotransferases or tyrosine phosphatases) .

- Assay conditions : Use phosphate-buffered saline (pH 7.4) and monitor inhibition via fluorescence-based substrates (e.g., p-nitrophenyl phosphate) .

- Control experiments : Include a non-sulfonated analog (e.g., 4-ethoxybenzaldehyde) to isolate the sulfonate group’s contribution to activity .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics under varying pH conditions?

- Acidic conditions : Protonation of the sulfonate oxygen accelerates hydrolysis, forming 4-methoxybenzenesulfonic acid and 2-ethoxy-4-formylphenol.

- Basic conditions : Hydroxide ions attack the sulfur center, leading to cleavage of the S–O bond.

Kinetic studies (monitored via UV-Vis or LC-MS) reveal rate constants () and activation energies, critical for stability predictions in biological systems .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

- Validate force fields : Re-optimize parameters (e.g., atomic charges) in molecular dynamics simulations using experimental crystallographic data as benchmarks .

- Replicate experiments : Conduct reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize external variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.